N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide
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Overview
Description
N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide is a chemical compound known for its role as a crosslinking agent in polymer chemistry. This compound is particularly valued for its ability to form stable, three-dimensional network structures, which are essential in various industrial and scientific applications. Its chemical structure features two acrylamide groups linked by a nonamethylene bridge, making it a versatile and robust molecule in the field of polymer science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide typically involves the reaction between acrylamide and a nonamethylene diamine. The process often requires the presence of catalysts to facilitate the formation of the bisacrylamide linkage. Common catalysts used in this synthesis include copper(II) chloride and sulfuric acid, which help in achieving high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and high throughput. The use of advanced catalytic systems and solvent-free reactions are also explored to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide undergoes various chemical reactions, including:
Addition Reactions: The acrylamide groups can participate in addition reactions with nucleophiles such as alcohols, amines, and thiols, leading to the formation of mono- and disubstituted products.
Polymerization: It can undergo radical copolymerization with other monomers like acrylonitrile and substituted acrylamides, forming highly crosslinked polymer gels.
Cyclopolymerization: In the presence of suitable initiators, it can form linear, soluble polymers with backbones built from five- and seven-membered rings.
Common Reagents and Conditions
Catalysts: Copper(II) chloride, sulfuric acid, and ammonium persulfate are commonly used to initiate and facilitate reactions involving this compound
Solvents: Reactions are often carried out in aqueous media or organic solvents like dichloroethane.
Major Products
The major products formed from reactions involving this compound include crosslinked polymer networks, hydrogels, and various substituted bisacrylamide derivatives .
Scientific Research Applications
N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide finds extensive applications in scientific research, including:
Mechanism of Action
The mechanism by which N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide exerts its effects primarily involves its ability to form crosslinks between polymer chains. This crosslinking occurs through the reaction of the acrylamide groups with various nucleophiles, leading to the formation of stable, three-dimensional network structures. These networks enhance the mechanical strength, stability, and functionality of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
N,N’-Methylenebisacrylamide: Another widely used crosslinking agent in polymer chemistry, known for its role in the synthesis of polyacrylamide gels.
N,N’-Ethylenebisacrylamide: Similar in structure but with an ethylene bridge, used in various polymerization reactions.
Uniqueness
N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide is unique due to its longer nonamethylene bridge, which imparts distinct properties to the resulting polymers. This longer bridge allows for greater flexibility and spacing between crosslinked points, leading to polymers with unique mechanical and physical properties compared to those formed with shorter bisacrylamide compounds .
Properties
IUPAC Name |
N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-3-14(18)16-12-10-8-6-5-7-9-11-13-17-15(19)4-2/h3-4H,1-2,5-13H2,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXDNLCHPBOTNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCCCCCCNC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655295 |
Source
|
Record name | N,N'-(Nonane-1,9-diyl)di(prop-2-enamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10405-45-5 |
Source
|
Record name | N,N'-(Nonane-1,9-diyl)di(prop-2-enamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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